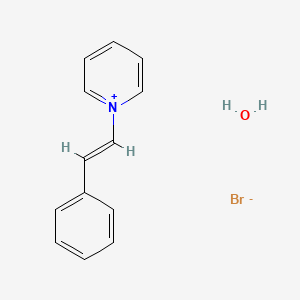![molecular formula C12H26N2O B14442365 Heptanamide, N-[3-(dimethylamino)propyl]- CAS No. 75656-36-9](/img/structure/B14442365.png)
Heptanamide, N-[3-(dimethylamino)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanamide, N-[3-(dimethylamino)propyl]- is an organic compound belonging to the class of fatty amides. These compounds are characterized by the presence of a carboxylic acid amide derivative of fatty acids, formed from a fatty acid and an amine . This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptanamide, N-[3-(dimethylamino)propyl]- typically involves the amidization of heptanoic acid with 3-(dimethylamino)propylamine. This reaction can be carried out under both alkaline and acidic conditions . The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of Heptanamide, N-[3-(dimethylamino)propyl]- often involves large-scale amidization processes. These processes utilize advanced reactors and catalysts to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Heptanamide, N-[3-(dimethylamino)propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted amides. These products have various applications in chemical synthesis and industrial processes.
Scientific Research Applications
Heptanamide, N-[3-(dimethylamino)propyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Heptanamide, N-[3-(dimethylamino)propyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Heptanamide, N-[3-(dimethylamino)propyl]- include other fatty amides and N-substituted amides, such as:
- N-[3-(dimethylamino)propyl]methacrylamide
- 3,3’-Iminobis(N,N-dimethylpropylamine)
- Stearamidopropyl dimethylamine
Uniqueness
Heptanamide, N-[3-(dimethylamino)propyl]- is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
75656-36-9 |
|---|---|
Molecular Formula |
C12H26N2O |
Molecular Weight |
214.35 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]heptanamide |
InChI |
InChI=1S/C12H26N2O/c1-4-5-6-7-9-12(15)13-10-8-11-14(2)3/h4-11H2,1-3H3,(H,13,15) |
InChI Key |
XCKWEFXEJXQPIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)

![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)
![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)
![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)


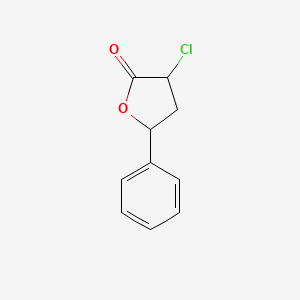
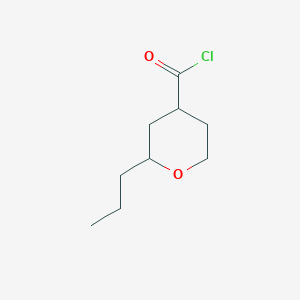
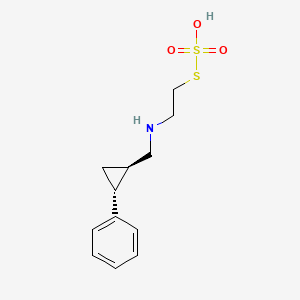
![N~1~-[2-(4-Nitrophenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14442350.png)
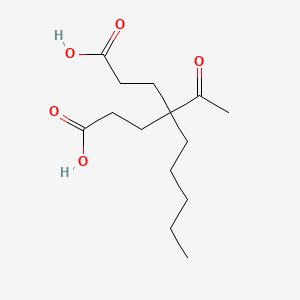
silane](/img/structure/B14442358.png)
